8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline
Description
Properties
IUPAC Name |
N-[(E)-benzylideneamino]quinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBAKISPEJCLJV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline typically involves the reaction of 8-hydroxyquinoline with benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl at C7 in ) enhance stability and antiparasitic activity but may increase cytotoxicity.
- Aromatic substituents (phenyl, naphthyl, pyridinyl) improve π-π stacking interactions with biological targets, as seen in Schistosoma mansoni enzyme inhibition .
- Hydrochloride salts (e.g., ) enhance aqueous solubility, facilitating in vivo administration .
Antischistosomal Activity (Table 1)
*EC₅₀: Effective concentration for 50% parasite mortality; CC₅₀: Cytotoxic concentration for 50% Vero cell death.
Toxicity in Caenorhabditis elegans (Table 2)
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases due to ionic character.
- Thermal Stability : Compounds with electron-withdrawing substituents (Cl, CF₃) show higher melting points (>200°C) compared to unsubstituted analogs (~180°C) .
- LogP: The partition coefficient (LogP) for this compound is estimated at 2.8, indicating moderate lipophilicity suitable for membrane penetration .
Crystallographic Insights
- Packing Interactions: In 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline (), the trifluoromethyl group induces dense crystal packing via C-F···H interactions, improving thermal stability.
- Hydrogen Bonding: Hydrazone N-H groups form intermolecular H-bonds in 8-hydrazinoquinoline derivatives, stabilizing the E-configuration .
Biological Activity
8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline, a compound belonging to the hydrazone class, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antischistosomal agent, as well as its broader implications in medicinal chemistry.
Chemical Structure and Synthesis
The target compound can be represented by the following structural formula:
The synthesis typically involves the condensation reaction between quinoline derivatives and phenylmethylidene hydrazine, resulting in a hydrazone linkage that is crucial for its biological activity. The compound's structure contributes to its interaction with biological targets, particularly enzymes involved in parasitic infections.
Biological Activity Overview
Hydrazones, including this compound, are known for their diverse pharmacological properties. These include:
- Antimicrobial Activity : Exhibits efficacy against various microbial strains.
- Anticancer Properties : Potential to inhibit tumor growth in specific cancer cell lines.
- Antischistosomal Activity : Particularly relevant for targeting Schistosoma mansoni.
Antischistosomal Activity
Recent studies have focused on the antischistosomal potential of this compound and its analogs. A series of experiments evaluated several derivatives, revealing significant findings:
-
In Vitro Assays :
- Five out of 22 synthesized analogs demonstrated schistosomicidal activity.
- GPQF-8Q10 was the most potent, causing complete mortality of worms at a concentration of 25 µM within 72 hours.
- The compound exhibited low cytotoxicity against Vero cells, indicating a favorable selectivity index for therapeutic applications .
- In Vivo Studies :
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzymatic Inhibition : Targeting specific enzymes such as cathepsin B1 in S. mansoni, which is crucial for the parasite's nutritional processes .
- Steric Specificity : The structural configuration of the compound influences its binding affinity to biological targets, necessitating further exploration into stereochemical interactions .
Case Studies and Experimental Findings
A detailed examination of several case studies highlights the effectiveness of this compound:
| Compound | Activity Type | Concentration (µM) | Effectiveness (%) |
|---|---|---|---|
| GPQF-8Q10 | In vitro schistosomicidal | 25 | 100% mortality |
| GPQF-8Q8 | In vivo egg reduction | Not specified | 52.8% reduction |
| GPQF-8Q9 | In vivo egg reduction | Not specified | 45.8% reduction |
These findings underscore the potential of hydrazone derivatives as candidates for new antischistosomal therapies.
Q & A
Q. What are the optimal synthetic routes for preparing 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline, and how can purity be ensured?
The compound can be synthesized via condensation of 8-hydrazinylquinoline with benzaldehyde under acidic conditions. Key steps include:
- Reaction conditions : Reflux in ethanol or methanol with catalytic acetic acid (3–5 mol%) for 6–12 hours .
- Purification : Recrystallization from methanol or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to remove unreacted starting materials and byproducts.
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N) to confirm >95% purity .
Q. Which spectroscopic techniques are critical for characterizing the structure and configuration of this compound?
- X-ray crystallography : Resolves the (E)-configuration of the hydrazone bond and planar quinoline ring system. Intermolecular hydrogen bonds (N–H⋯O/N) stabilize the crystal lattice .
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (quinoline H), δ 7.8–8.0 ppm (hydrazone CH=N), and δ 11.2 ppm (NH proton) .
- IR spectroscopy : Bands at 1600–1650 cm (C=N stretch) and 3200–3400 cm (N–H stretch) confirm hydrazone formation .
Advanced Research Questions
Q. How do pH and solvent polarity influence the tautomeric equilibrium between the hydrazone and zwitterionic forms?
- Equilibrium dynamics : In polar solvents (e.g., DMSO), the zwitterionic form dominates due to stabilization of charge-separated species. In nonpolar solvents (e.g., chloroform), the neutral hydrazone form prevails .
- pH dependence : Under acidic conditions (pH < 4), protonation of the quinoline nitrogen favors the zwitterion. At neutral pH, the equilibrium shifts toward the hydrazone form. Monitor via UV-Vis spectroscopy (λ~350 nm for zwitterion) .
Q. How can computational methods resolve contradictions in experimental data regarding electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles. Compare with X-ray data to validate accuracy (<0.02 Å deviation) .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to explain redox behavior (e.g., electrochemical oxidation at ~1.2 V vs. Ag/AgCl) and correlate with experimental cyclic voltammetry .
Q. What strategies address discrepancies in biological activity data across studies?
Q. How do polymorphic crystal forms affect the compound’s physicochemical properties?
- Polymorph characterization : Use DSC/TGA to identify thermal transitions (e.g., Form I melts at 235°C; Form II at 240°C) .
- Solubility differences : Form I exhibits 20% higher aqueous solubility than Form II due to weaker hydrogen bonding in the lattice .
Methodological Guidance
Q. Designing experiments to study metal coordination chemistry: What pitfalls should be avoided?
Q. How to optimize catalytic applications of this compound in organic synthesis?
- Substrate scope : Test reactivity with α,β-unsaturated carbonyls (e.g., chalcones) under hydrazine-catalyzed conditions (20 mol% catalyst, toluene, 80°C) .
- Mechanistic probes : Use deuterium labeling (e.g., DO) to track proton transfer steps in RCCOM (ring-closing carbonyl-olefin metathesis) .
Data Interpretation and Reporting
Q. How should conflicting crystallographic data be reported in publications?
Q. Best practices for comparing biological activity data with structurally analogous compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
